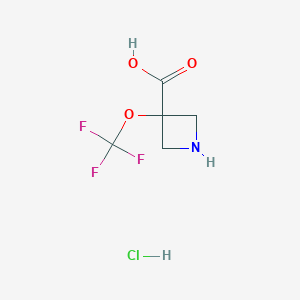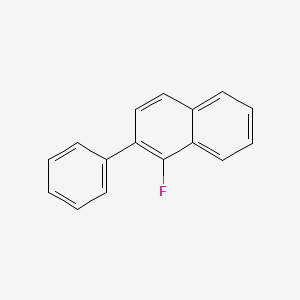![molecular formula C9H12N6O B11882374 N-[2-(7H-purin-6-ylamino)ethyl]acetamide CAS No. 7151-34-0](/img/structure/B11882374.png)
N-[2-(7H-purin-6-ylamino)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide is a compound that belongs to the class of purines, specifically 6-aminopurines. It is characterized by the presence of a purine ring structure, which is a key component in many biologically significant molecules such as DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide typically involves the reaction of 6-aminopurine with ethylamine and acetic anhydride. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide oxide, while reduction could produce N-(2-((9H-Purin-6-yl)amino)ethyl)ethanol .
Aplicaciones Científicas De Investigación
N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(6-amino-9H-purin-9-yl)ethyl]-N-(2-furylmethyl)amine: Similar structure but with a furylmethyl group instead of an acetamide group.
6-aminopurine derivatives: Various derivatives with different functional groups attached to the purine ring.
Uniqueness
N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide is unique due to its specific combination of the purine ring and the acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
7151-34-0 |
|---|---|
Fórmula molecular |
C9H12N6O |
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
N-[2-(7H-purin-6-ylamino)ethyl]acetamide |
InChI |
InChI=1S/C9H12N6O/c1-6(16)10-2-3-11-8-7-9(13-4-12-7)15-5-14-8/h4-5H,2-3H2,1H3,(H,10,16)(H2,11,12,13,14,15) |
Clave InChI |
OVMTVDQXILOPGR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCNC1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















